Direct Enantiomer Comparison: 2.9-Fold Higher Potency at nAChR α4β2 for (S)-Derivative
A direct, head-to-head comparison of two enantiomeric derivatives—3-Chloro-6-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridazine (derived from the (S)-pyrrolidine core) and its (R)-enantiomer counterpart—reveals a significant difference in their binding affinity to the neuronal nicotinic acetylcholine receptor (nAChR) subtype α4β2. The (S)-configured derivative exhibits a Ki of 29 nM, while the (R)-configured derivative shows a Ki of 85 nM [1]. This quantitative difference demonstrates that the stereochemistry of the pyrrolidine building block is a critical determinant of downstream biological activity.
| Evidence Dimension | Binding Affinity (Ki) to nAChR α4β2 |
|---|---|
| Target Compound Data | 29 nM (Ki) |
| Comparator Or Baseline | 85 nM (Ki) |
| Quantified Difference | 2.9-fold higher potency for the (S)-configured derivative |
| Conditions | Displacement of [3H]-cytisine binding from whole rat brain homogenate |
Why This Matters
This 2.9-fold difference in potency underscores the non-interchangeability of stereoisomers, directly impacting the pharmacological profile of drug candidates and the selection of the correct chiral building block for synthesis.
- [1] BindingDB. Affinity data for BDBM50081497 (Ki=29 nM) and BDBM50081481 (Ki=85 nM) for Neuronal acetylcholine receptor subunit alpha-4/beta-2. Data curated from ChEMBL and Abbott Laboratories. Bioorg. Med. Chem. Lett., 1999, 9, 2747-2752. View Source
